![molecular formula C10H14O4S B016931 2-Propenoic acid, thiodi-2,1-ethanediyl ester CAS No. 19721-37-0](/img/structure/B16931.png)
2-Propenoic acid, thiodi-2,1-ethanediyl ester
Overview
Description
2-Propenoic acid, thiodi-2,1-ethanediyl ester is a chemical compound commonly known as thioacetals. It is a versatile compound used in various scientific research applications. Thioacetals have a unique structure that allows them to be used in many different chemical reactions. In
Mechanism of Action
Thioacetals are stable compounds that can undergo hydrolysis in the presence of an acid or a base. The hydrolysis reaction releases the original carbonyl compound and the thiol. Thioacetals can also be cleaved by oxidation with various reagents.
Biochemical and Physiological Effects:
Thioacetals have been shown to have antimicrobial and antifungal properties. They can also be used as antioxidants and scavengers of free radicals. Thioacetals have been studied for their potential use in cancer treatment and prevention.
Advantages and Limitations for Lab Experiments
Thioacetals are stable compounds that can be easily synthesized and purified. They are versatile compounds that can be used in many different chemical reactions. However, thioacetals can be sensitive to acid and base hydrolysis, which can limit their use in certain experiments.
Future Directions
Thioacetals have many potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. Future research could focus on the development of new thioacetal derivatives with improved properties and applications. Thioacetals could also be studied for their potential use in drug delivery systems and as chemical sensors.
In conclusion, 2-Propenoic acid, thiodi-2,1-ethanediyl ester is a versatile compound that has many potential applications in scientific research. Thioacetals can be easily synthesized and purified, and they have unique properties that make them useful in many different chemical reactions. Further research could lead to the development of new thioacetal derivatives with improved properties and applications.
Synthesis Methods
Thioacetals can be synthesized by reacting aldehydes or ketones with a thiol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism. The resulting thioacetal is a stable compound that can be easily purified by distillation or chromatography.
Scientific Research Applications
Thioacetals are widely used in organic synthesis as protecting groups for carbonyl compounds. They can be used to protect aldehydes and ketones from unwanted reactions during chemical transformations. Thioacetals can also be used as intermediates in the synthesis of other organic compounds.
properties
IUPAC Name |
2-(2-prop-2-enoyloxyethylsulfanyl)ethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBCNPZYUKYBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCSCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36787-51-6 | |
Record name | 2-Propenoic acid, 1,1′-(thiodi-2,1-ethanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36787-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6066521 | |
Record name | 2-Propenoic acid, thiodi-2,1-ethanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, thiodi-2,1-ethanediyl ester | |
CAS RN |
19721-37-0 | |
Record name | 1,1′-(Thiodi-2,1-ethanediyl) di-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19721-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, thiodi-2,1-ethanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiodi-2,1-ethanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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